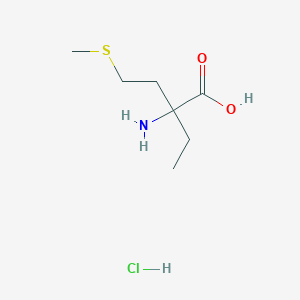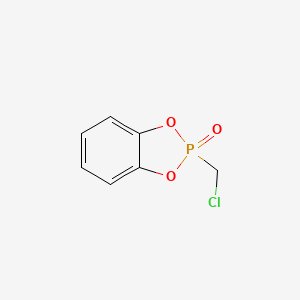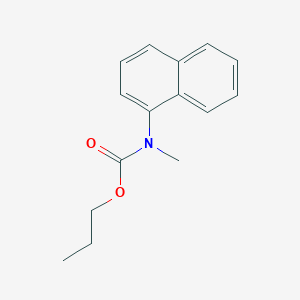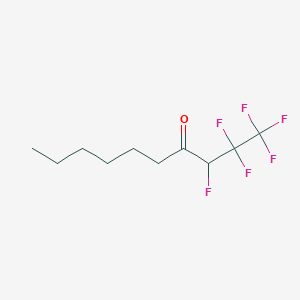
2-Amino-2-ethyl-4-methylsulfanylbutanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-ethyl-4-methylsulfanylbutanoic acid;hydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, an ethyl group, a methylsulfanyl group, and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-ethyl-4-methylsulfanylbutanoic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with an ethyl group, followed by the introduction of the methylsulfanyl group. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the alkylation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-ethyl-4-methylsulfanylbutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2-ethyl-4-methylsulfanylbutanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-ethyl-4-methylsulfanylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylsulfanylbutanoic acid: Similar structure but lacks the ethyl group.
2-Amino-3-methylbutanoic acid: Similar structure but lacks the methylsulfanyl group.
Methionine: An essential amino acid with a similar methylsulfanyl group.
Uniqueness
2-Amino-2-ethyl-4-methylsulfanylbutanoic acid;hydrochloride is unique due to the presence of both an ethyl group and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
113350-10-0 |
|---|---|
Fórmula molecular |
C7H16ClNO2S |
Peso molecular |
213.73 g/mol |
Nombre IUPAC |
2-amino-2-ethyl-4-methylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-7(8,6(9)10)4-5-11-2;/h3-5,8H2,1-2H3,(H,9,10);1H |
Clave InChI |
NEJWSXHMIKBKGC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCSC)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)







![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)

![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
